Dinitrato(1,10-phenanthroline)copper(II)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

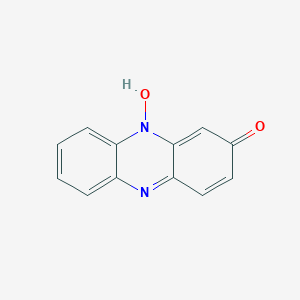

Copper;1,10-phenanthroline;dinitrate is a copper complex bearing 1,10-phenanthroline based ligands and different classes of inorganic and organic auxiliary ligands . It has been studied as a potential anticancer drug . The molecular formula of this compound is C12H8CuN4O6 .

Synthesis Analysis

The synthesis of Copper;1,10-phenanthroline;dinitrate involves the use of copper (II) and 1,10-phenanthroline (phen) or substituted phenanthrolines (phen-based ligands) and different classes of inorganic (e.g., Cl-, Br-, H2O) and organic auxiliary ligands . A novel copper complex [Cu (phen)2 (salubrinal)] (ClO4)2 has been synthesized and characterized .Molecular Structure Analysis

The structure of Copper;1,10-phenanthroline;dinitrate consists of one Cu, one phenanthroline, and two nitrate anions. The center Cu2+ is five-coordinated by two N atoms from one phen ligand with the Cu—N distances in the range of 1.997(1) - 2.001(1) Å and three O atoms from three different nitrate anions with the Cu—O distances in the range of 1.957(1) - .Chemical Reactions Analysis

Copper;1,10-phenanthroline;dinitrate has been found to have interesting biochemical properties. For example, it has been shown to have a DPPH radical scavenging ability higher than that of salubrinal alone . It also inhibits lipid oxidation .Mecanismo De Acción

Copper;1,10-phenanthroline;dinitrate has been studied for its anticancer properties. It has been found to trigger cell death in cancer cells . The active molecular species is commonly thought to be the bis- (1, 1O-phenanthroline)Cu (l) complex, (Phen) 2 Cu (l) regardless of the reducing agent type .

Safety and Hazards

Direcciones Futuras

Copper;1,10-phenanthroline;dinitrate and similar copper complexes have potential as anticancer drugs . Future research may focus on further understanding the mechanisms of action of these compounds, as well as designing new active species . The results of such research may be exploited to enlarge the therapeutic portfolio of metal complexes as antitumoral drugs .

Propiedades

Número CAS |

19319-88-1 |

|---|---|

Fórmula molecular |

C12H8CuN4O6 |

Peso molecular |

367.76 g/mol |

Nombre IUPAC |

copper;1,10-phenanthroline;dinitrate |

InChI |

InChI=1S/C12H8N2.Cu.2NO3/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;;2*2-1(3)4/h1-8H;;;/q;+2;2*-1 |

Clave InChI |

XOCNEEJNJTZFKE-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Cu+2] |

SMILES canónico |

C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Cu+2] |

Pictogramas |

Oxidizer; Irritant |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Ethyl-5-methyl-1H-benzo[d]imidazole](/img/structure/B95991.png)

![4-[2-(3,5-Dimethyl-2-oxocyclohexyl)-2-hydroxyethyl]piperidine-2,6-dione](/img/structure/B95993.png)

![3-Bromo-2-nitro-benzo[b]thiophene](/img/structure/B95998.png)

![4-NITRO-[1,1'-BIPHENYL]-3-OL](/img/structure/B96009.png)